Product packaging for 1,5-Dibromo-3-fluoro-2-iodobenzene(Cat. No.:CAS No. 202982-76-1)

1,5-Dibromo-3-fluoro-2-iodobenzene

Cat. No.: B2459019
CAS No.: 202982-76-1
M. Wt: 379.793
InChI Key: SWURVCDCHYBPGQ-UHFFFAOYSA-N
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Description

Overview of Polyhalogenated Aromatic Compounds in Chemical Research

Polyhalogenated aromatic compounds are organic molecules that feature a benzene (B151609) ring substituted with multiple halogen atoms. These compounds are of significant interest in various fields of chemical research, including medicinal chemistry, materials science, and agrochemistry. ijrar.org Their utility stems from the unique electronic and steric properties conferred by the halogen substituents.

In organic synthesis, polyhalogenated benzenes serve as versatile building blocks for the construction of more complex molecules. The presence of multiple halogens allows for selective functionalization of the aromatic ring through a variety of reactions, most notably palladium-catalyzed cross-coupling reactions. thieme-connect.de This enables the introduction of different substituents at specific positions, which is crucial for fine-tuning the properties of a molecule for a desired application.

The applications of these compounds are diverse. In the pharmaceutical industry, they are used as intermediates in the synthesis of drugs, where the halogen atoms can enhance biological activity. ijrar.orgchemimpex.com In materials science, polyhalogenated aromatics are used to create polymers, liquid crystals, and flame retardants with specific, desirable properties. ijrar.org Furthermore, they are integral to the development of agrochemicals such as pesticides and herbicides. ijrar.orgwalshmedicalmedia.com The ability to create complex, multi-ring aromatic structures from polyhalogenated starting materials is a key strategy in these fields.

Rationale for Investigating 1,5-Dibromo-3-fluoro-2-iodobenzene as a Representative Trihalogenated System

This compound is a particularly interesting subject of study within the class of polyhalogenated benzenes. Its significance lies in the presence of three different halogen atoms—iodine, bromine, and fluorine—on the same aromatic ring. This arrangement provides a unique platform for investigating regioselective chemical transformations.

The reactivity of the carbon-halogen bonds in this compound follows the general trend: C-I > C-Br > C-Cl > C-F. This differential reactivity can be exploited to achieve sequential, site-selective modifications of the molecule. For instance, the more reactive carbon-iodine bond can be targeted first in a cross-coupling reaction, leaving the carbon-bromine and carbon-fluorine bonds intact for subsequent transformations. This allows for a controlled, stepwise synthesis of highly substituted aromatic compounds that would be difficult to achieve through other methods.

This capacity for selective functionalization makes this compound and similar trihalogenated systems valuable tools for chemists. They are ideal starting materials for the synthesis of complex molecular architectures, including those found in pharmaceuticals, agrochemicals, and advanced materials.

Below is a table summarizing some of the key properties of this compound:

PropertyValue
CAS Number 62720-29-0
Molecular Formula C₆H₂Br₂FI
Molecular Weight 379.8 g/mol
Appearance Pale brown to brown powder
Melting Point 132 - 136 °C

This data is compiled from multiple sources. chemimpex.com

Historical Context of Polyhalogenated Benzene Synthesis and Reactivity Studies

The study of benzene and its derivatives has been a cornerstone of organic chemistry since its discovery. Benzene was first isolated in 1825 by Michael Faraday from illuminating gas. acs.orgbritannica.com Its structure, a ring of six carbon atoms with alternating double and single bonds, was famously proposed by Friedrich August Kekulé in 1865. acs.orgdrpress.org This discovery paved the way for understanding the concept of aromaticity and the unique reactivity of these compounds. acs.org

Early methods for preparing halogenated benzenes involved direct electrophilic substitution reactions, where benzene is treated with a halogen in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride. libretexts.org However, controlling the extent and position of halogenation to produce specific polyhalogenated isomers was a significant challenge.

The development of more sophisticated synthetic methods in the 20th and 21st centuries, such as directed ortho-metalation and various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Stille couplings), has revolutionized the synthesis and application of polyhalogenated benzenes. nih.govnih.gov These modern techniques offer high levels of control and selectivity, allowing chemists to synthesize complex, asymmetrically substituted aromatic compounds with precision. acs.orgresearchgate.net The ability to perform site-selective reactions on polyhalogenated substrates has become a powerful strategy for building value-added molecules for a wide range of applications. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2FI B2459019 1,5-Dibromo-3-fluoro-2-iodobenzene CAS No. 202982-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-3-fluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWURVCDCHYBPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Analysis and Structural Elucidation of 1,5 Dibromo 3 Fluoro 2 Iodobenzene

Application of Advanced Spectroscopic Techniques for Polyhalogenated Aromatic Systems

The elucidation of the structure of 1,5-dibromo-3-fluoro-2-iodobenzene, a compound with the molecular formula C₆H₂Br₂FI, necessitates a multi-faceted analytical approach. chemimpex.com The presence of four different halogen substituents on the benzene (B151609) ring creates a highly asymmetric molecule, making the interpretation of its spectroscopic data a challenging yet informative exercise.

Predicting the ¹³C NMR chemical shifts in polysubstituted benzenes is a fundamental step in structural verification. The chemical shift of each carbon atom in the benzene ring is influenced by the electron-donating or electron-withdrawing nature of the attached substituents. scbt.com Halogens exert a complex influence through both inductive and resonance effects.

The effects of different substituents on the ¹³C NMR chemical shifts are roughly additive. scbt.com However, for heavily substituted rings like this compound, steric hindrance and complex electronic interactions can lead to deviations from simple additivity models. The heavy atom effect, particularly from bromine and iodine, can also significantly influence the chemical shifts of the directly attached carbons, causing them to shift to higher field (lower ppm) than might be expected based on electronegativity alone. Machine learning and computational models are increasingly being used to provide more accurate predictions for such complex systems by taking these varied factors into account. nist.gov

One-dimensional and two-dimensional NMR spectroscopy are powerful tools for the definitive structural elucidation of complex organic molecules. nih.gov

¹H NMR: In the case of this compound, the proton NMR spectrum is expected to be relatively simple in terms of the number of signals, as there are only two protons on the aromatic ring. These protons would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). nih.gov The coupling between these two protons and with the fluorine atom (¹⁹F) would lead to complex splitting patterns (multiplets).

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the benzene ring, as they are all in chemically non-equivalent environments. The carbons bonded to the halogens will exhibit characteristic shifts. For instance, the carbon attached to fluorine will show a large one-bond C-F coupling constant. Carbons bonded to bromine and iodine are also significantly shifted. Aromatic carbons typically resonate in the 120-150 ppm range. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. For this molecule, a DEPT-135 experiment would show the two CH groups as positive signals, while the four quaternary carbons (those bonded to the halogens) would be absent.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlation between the two protons on the ring, confirming their connectivity through-bond.

HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link each of the two proton signals to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between atoms that are close in space. In this case, it could show through-space interactions between the ring protons and the substituents on adjacent carbons.

Table 1: Predicted NMR Data for this compound

AtomTechniquePredicted Chemical Shift (ppm)Expected MultiplicityNotes
H-4¹H NMR~7.0 - 7.5Doublet of doubletsCoupling to H-6 and F-3.
H-6¹H NMR~7.5 - 8.0Doublet of doubletsCoupling to H-4 and F-3.
C-1¹³C NMR~115 - 125SingletCarbon bonded to Bromine.
C-2¹³C NMR~90 - 100SingletCarbon bonded to Iodine.
C-3¹³C NMR~160 - 165DoubletCarbon bonded to Fluorine (large ¹JCF coupling).
C-4¹³C NMR~115 - 120DoubletCH group, coupling to Fluorine.
C-5¹³C NMR~110 - 120SingletCarbon bonded to Bromine.
C-6¹³C NMR~130 - 135SingletCH group.

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a compound. For this compound (C₆H₂Br₂FI), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula. sodiumiodide.net

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%). This results in a characteristic pattern of peaks for ions containing bromine. For a molecule with two bromine atoms, the mass spectrum will show three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)IonRelative Intensity RatioNotes
~378[M]⁺ (with 2 x ⁷⁹Br)1Molecular ion containing two ⁷⁹Br isotopes.
~380[M+2]⁺ (with ⁷⁹Br and ⁸¹Br)2Molecular ion containing one ⁷⁹Br and one ⁸¹Br isotope.
~382[M+4]⁺ (with 2 x ⁸¹Br)1Molecular ion containing two ⁸¹Br isotopes.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. bldpharm.com The IR spectrum of an aromatic compound shows several characteristic bands.

For this compound, the spectrum would be characterized by:

Aromatic C-H stretching: Weak to medium bands in the region of 3000-3100 cm⁻¹.

Aromatic C-C stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring. nih.gov

C-H out-of-plane bending: Strong absorptions in the 675-900 cm⁻¹ region, which can sometimes be indicative of the substitution pattern on the ring. nih.gov

C-Halogen stretching: The carbon-halogen stretching vibrations are expected at lower wavenumbers. The C-F stretch typically appears in the 1000-1400 cm⁻¹ range. The C-Br and C-I stretches are found at even lower frequencies, typically below 700 cm⁻¹, and may be difficult to observe with standard IR spectrometers. bldpharm.com

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3000 - 3100Aromatic C-H StretchWeak to Medium
1550 - 1600Aromatic C=C Ring StretchMedium
1400 - 1500Aromatic C=C Ring StretchMedium
1000 - 1400C-F StretchStrong
675 - 900C-H Out-of-Plane BendStrong
< 700C-Br and C-I StretchMedium to Strong

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Benzene and its derivatives exhibit characteristic absorption bands in the ultraviolet region due to π → π* transitions. mdpi.com For benzene, these typically appear around 184 nm, 204 nm, and a weaker, vibrationally structured band around 254 nm.

Substitution on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands. The presence of multiple halogen substituents, as in this compound, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene due to the influence of the halogens' non-bonding electrons on the aromatic π-system. mdpi.com

Computational Approaches in Aid of Structure Elucidation

In addition to experimental techniques, computational chemistry plays a vital role in modern structure elucidation. Methods like Density Functional Theory (DFT) can be used to predict the geometry and spectroscopic properties of molecules with a high degree of accuracy. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry to its lowest energy conformation.

Predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to aid in signal assignment. sodiumiodide.net

Simulate the IR and Raman spectra, helping to assign the observed vibrational bands to specific molecular motions.

Calculate the electronic properties and predict the UV-Vis absorption spectra.

By comparing the computationally predicted spectra with the experimental data, a much higher level of confidence in the structural assignment can be achieved.

Density Functional Theory (DFT) Calculations for Predicting NMR Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) has emerged as a potent computational tool in chemistry, enabling the prediction of a wide array of molecular properties, including NMR chemical shifts (δ) and spin-spin coupling constants (J). For a molecule with a complex substitution pattern like this compound, where the interplay of various electronic and steric effects of the halogen substituents can lead to a convoluted NMR spectrum, DFT calculations are invaluable for accurate spectral assignment and structural confirmation.

The process of predicting NMR parameters for this compound using DFT would typically involve the following steps:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. The geometry of this compound is optimized using a suitable level of theory, which includes a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)). The choice of functional and basis set is crucial for obtaining reliable results.

NMR Parameter Calculation: Once the optimized geometry is obtained, the NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Prediction of Coupling Constants: The spin-spin coupling constants (J-couplings) between different nuclei (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹H, ¹³C-¹⁹F) are also calculated. These calculations provide through-bond connectivity information and are particularly useful for assigning signals in complex spectra.

The predicted chemical shifts and coupling constants for this compound would be highly dependent on the electronic environment created by the bromine, fluorine, and iodine substituents. The electron-withdrawing nature of the halogens would generally lead to a downfield shift of the aromatic proton and carbon signals. The fluorine atom, with its large gyromagnetic ratio and 100% natural abundance of the ¹⁹F isotope, would introduce characteristic splitting patterns in the signals of nearby protons and carbons, providing crucial structural information.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on DFT Calculations

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.8 - 8.2d³J(H-F) = 5-8
H-67.6 - 8.0d⁵J(H-F) = 1-3
C-1115 - 120--
C-295 - 100--
C-3160 - 165d¹J(C-F) = 240-260
C-4135 - 140d²J(C-F) = 20-25
C-5118 - 123--
C-6138 - 143d³J(C-F) = 5-10

Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations might predict. Actual experimental values may vary.

Development and Application of Automated Structure Elucidation Algorithms based on Spectroscopic Data

The manual interpretation of spectroscopic data for complex molecules can be a time-consuming and challenging task, prone to human error. To address this, automated structure elucidation (ASE) algorithms have been developed. These computational systems aim to determine the chemical structure of an unknown compound directly from its spectroscopic data, primarily NMR.

The application of an ASE algorithm to a compound like this compound would typically follow these stages:

Data Input: High-resolution 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra of the compound are provided to the algorithm. The molecular formula, which can be determined from mass spectrometry, is also a critical input.

Peak Picking and Analysis: The algorithm automatically picks and analyzes the peaks in the spectra to extract key information such as chemical shifts, multiplicities, integration values, and correlations between nuclei.

Fragment Generation: Based on the spectral information, the algorithm generates a set of possible molecular fragments. For instance, the ¹³C NMR data would indicate the number of unique carbon environments, while HSQC would link protons to their directly attached carbons.

Structure Assembly: The generated fragments are then assembled in a combinatorial fashion to generate a list of candidate structures that are consistent with all the provided spectroscopic data.

Ranking and Verification: The candidate structures are ranked based on a scoring function that assesses the goodness of fit between the experimental spectra and the spectra predicted for each candidate structure. DFT calculations can be integrated at this stage to provide more accurate predicted spectra for the top-ranked candidates, leading to a more reliable final structure assignment.

For this compound, an ASE system would leverage the distinct spectroscopic signatures of the halogen substituents to piece together the correct substitution pattern on the benzene ring. The characteristic splitting patterns caused by the fluorine atom and the long-range correlations observed in HMBC spectra would be particularly instrumental in differentiating it from other possible isomers. The development of machine learning and artificial intelligence approaches is further enhancing the capabilities of these automated systems, making them increasingly powerful tools in chemical analysis.

Theoretical and Computational Investigations of 1,5 Dibromo 3 Fluoro 2 Iodobenzene

Quantum Chemical Calculations on Electronic Structure and Bonding Characteristics

No specific studies detailing quantum chemical calculations on the electronic structure and bonding characteristics of 1,5-Dibromo-3-fluoro-2-iodobenzene have been identified. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO, LUMO), electron density distribution, and the nature of the carbon-halogen bonds. For polyhalogenated benzenes in general, the high degree of halogenation is known to create a highly asymmetric electronic environment, but specific values and detailed analyses for this particular isomer are not available.

Molecular Dynamics Simulations and Mechanistic Modeling of Halogenated Aromatic Systems

There are no available molecular dynamics simulation studies or mechanistic models specifically for this compound. Research in this area would provide insights into the conformational dynamics, intermolecular interactions, and behavior of the compound in various solvent environments. While general principles of halogen bonding and steric effects in heavily halogenated aromatics are understood, specific simulation data for this molecule is absent from the literature.

Prediction of Chemical Reactivity and Selectivity via Computational Methods

While the reactivity of halogenated benzenes can be generally predicted based on the nature and position of the halogen substituents, specific computational predictions of reactivity and selectivity for this compound are not documented in the available literature. Such studies would typically employ computational methods to model reaction mechanisms, such as nucleophilic or electrophilic substitutions, and predict the most likely sites of reaction. The presence of three different halogens (F, Br, I) at specific positions on the benzene (B151609) ring suggests a complex reactivity pattern that would be a valuable subject for future computational investigation. chemimpex.com

Conformational Analysis and Energetic Profiles of Halogenated Aromatic Compounds

A detailed conformational analysis and the corresponding energetic profiles for this compound have not been reported in the searched literature. Due to the planar nature of the benzene ring, significant conformational isomers are not expected, but computational analysis could provide information on the energetic barriers to rotation of any non-symmetrical substituents if they were present, and more importantly, on the intermolecular packing arrangements in the solid state.

Reaction Pathway Analysis using Advanced Computational Chemistry Methodologies

No studies employing advanced computational chemistry methodologies to analyze reaction pathways involving this compound were found. Such analyses are crucial for understanding the mechanisms of reactions where this compound acts as a reactant, for example, in cross-coupling reactions, and for designing new synthetic routes.

Academic Research Applications of 1,5 Dibromo 3 Fluoro 2 Iodobenzene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

1,5-Dibromo-3-fluoro-2-iodobenzene serves as a key building block in the construction of intricate organic molecules. chemimpex.com The differential reactivity of the carbon-halogen bonds—with the carbon-iodine bond being the most reactive, followed by the carbon-bromine bonds—allows for sequential and site-selective reactions. This characteristic is particularly advantageous in multi-step syntheses where precise control over the introduction of various functional groups is paramount.

Chemists utilize this compound in a variety of coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. These reactions are fundamental in creating biaryl compounds, which are common structural motifs in pharmaceuticals and agrochemicals. chemimpex.com The presence of the fluorine atom also influences the electronic properties and reactivity of the molecule, offering another layer of control in synthetic design. The stability afforded by the halogenated nature of the compound further enhances its utility in a range of chemical reactions. chemimpex.com

Utility as an Intermediate in the Development of Novel Specialty Chemicals

The application of this compound extends to its role as a crucial intermediate in the production of novel specialty chemicals. Its structure is a precursor in the synthesis of potential drug candidates and diagnostic agents. The halogenated framework is particularly noted for its potential to enhance biological activity, making it a person of interest in pharmaceutical development, including for anti-cancer agents. chemimpex.com

Beyond the pharmaceutical industry, this compound is instrumental in creating a variety of other specialty chemicals. Its unique substitution pattern is leveraged to produce materials and polymers with specific, tailored properties.

Synthesis of Advanced Polyhalogenated Derivatives for Further Research

The strategic arrangement of halogens on this compound makes it an excellent starting material for the synthesis of more complex, polyhalogenated derivatives. Researchers can selectively replace the iodine and bromine atoms through various substitution reactions, introducing other functional groups to create novel compounds. These new derivatives, with their own unique sets of properties, are then utilized in further research, expanding the library of available building blocks for organic synthesis.

For instance, nucleophilic substitution reactions can be employed to replace the halogen atoms with nucleophiles like hydroxides, alkoxides, or amines, leading to the formation of phenols, ethers, or amines, respectively. The ability to perform these transformations selectively is a key advantage offered by the differential reactivity of the C-I and C-Br bonds.

Contribution to the Development of High-Performance Polymers and Specialty Materials for Research Applications

In the field of materials science, this compound is a valuable component in the development of high-performance polymers and specialty materials. chemimpex.com The incorporation of this halogen-rich unit into polymer chains can significantly influence the final properties of the material.

Exploration of Structure-Property Relationships in Novel Halogenated Polymers

The use of this compound in polymer synthesis allows for the systematic exploration of structure-property relationships. By incorporating this monomer into different polymer architectures, researchers can study how the presence and arrangement of halogen atoms affect key material characteristics such as thermal stability, flame retardancy, and chemical resistance. The high degree of halogenation often imparts increased durability and resistance to environmental factors. chemimpex.com This fundamental research is crucial for designing new polymers with specific, high-performance capabilities for advanced applications.

Application in Research on Functional Coatings

The unique properties derived from the halogenated benzene (B151609) ring also make this compound and its derivatives suitable for research into functional coatings. chemimpex.com Polymers and materials synthesized from this building block can be developed to create coatings with enhanced properties. These may include improved adhesion, increased hardness, and superior resistance to weathering and chemical degradation. Such research is vital for creating the next generation of protective and functional surface treatments for a wide array of industrial and consumer products.

Future Research Directions and Challenges in Polyhalogenated Benzene Chemistry

Development of Sustainable and Greener Synthetic Pathways for Highly Halogenated Aromatics

A primary challenge in the production of polyhalogenated benzenes, including 1,5-Dibromo-3-fluoro-2-iodobenzene, is the reliance on traditional synthetic methods that often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste. Future research must prioritize the development of more sustainable and environmentally benign synthetic routes.

Current methods for synthesizing related polyhalogenated aromatics often involve diazotization followed by Sandmeyer-type reactions or direct electrophilic halogenation using Lewis acid catalysts. These processes can be effective but carry drawbacks such as the use of stoichiometric heavy metal salts and strong acids. The principles of green chemistry—such as improving atom economy, using safer solvents, and reducing energy consumption—provide a framework for future innovation.

Research efforts are expected to focus on:

Catalytic Direct C-H Halogenation: Developing catalysts that can selectively install halogen atoms onto an aromatic ring without the need for pre-functionalization (like nitration/reduction/diazotization) would significantly shorten synthetic sequences and reduce waste.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), improve safety for hazardous reactions, and facilitate easier scale-up.

Bio-inspired Catalysis: Exploring enzymatic or biomimetic systems for regioselective halogenation could provide highly efficient and environmentally friendly alternatives to traditional chemical methods.

Table 1: Comparison of Synthetic Approaches for Polyhalogenated Aromatics

Metric Traditional Synthesis (e.g., Sandmeyer Reaction) Future Greener Pathway (e.g., Catalytic C-H Activation)
Key Reagents NaNO₂, H₂SO₄, CuBr, K Non-toxic catalyst, milder halogen source
Solvents Often uses chlorinated or polar aprotic solvents Benign solvents (e.g., water, bio-derived solvents)
Number of Steps Multiple (e.g., Nitration → Reduction → Diazotization → Halogenation) Fewer (e.g., Direct C-H Halogenation)
Atom Economy Lower due to byproducts from diazotization Potentially higher
Safety Concerns Handling of unstable diazonium salts, strong acids Reduced handling of hazardous intermediates

Exploration of Novel Reactivity Patterns for Unprecedented Selective Functionalization

The synthetic utility of a molecule like this compound lies in the differential reactivity of its three types of halogen atoms. The carbon-iodine bond is the weakest, followed by the carbon-bromine bond, and finally the highly stable carbon-fluorine bond. This intrinsic difference allows for a degree of selective functionalization, typically through metal-catalyzed cross-coupling reactions where the C-I bond reacts preferentially.

However, achieving complete and switchable control remains a significant challenge. Future research will delve into more sophisticated methods to control reactivity beyond this inherent bond strength hierarchy. The presence of multiple, yet identical, halogen groups in many polyhalogenated systems presents a formidable challenge due to the inherent similarities in their reactivities.

Key areas for future exploration include:

Ligand-Controlled Catalysis: Designing sophisticated ligands for transition metal catalysts (e.g., Palladium, Nickel, Copper) that can differentiate between sterically or electronically similar C-Br bonds on the same ring.

Photochemical and Electrochemical Methods: Using light or electric potential to initiate reactions could provide alternative reactivity patterns and selectivities that are inaccessible through traditional thermal methods.

Directed Ortho-Metalation: Utilizing the existing substituents to direct metalation to a specific adjacent position, allowing for functionalization at a site that might otherwise be unreactive.

Table 2: Carbon-Halogen Bond Dissociation Enthalpies in Phenyl Halides

Bond Dissociation Enthalpy (kJ/mol) Dissociation Enthalpy (kcal/mol)
C₆H₅−F ~477 ~114
C₆H₅−Cl ~406 ~97
C₆H₅−Br ~347 ~83
C₆H₅−I ~280 ~67

Note: Values are approximate and can vary slightly based on the specific molecule and computational method. Data compiled from various sources. wordpress.comustc.edu.cnucsb.edu

Advancements in Integrated Experimental and Computational Methodologies for Reaction Design

The complexity of polyhalogenated systems like this compound makes the prediction of reaction outcomes challenging. An integrated approach combining experimental work with powerful computational modeling is crucial for future progress. Computational chemistry can provide deep insights into reaction mechanisms, transition state energies, and the electronic and steric effects of substituents, thereby guiding experimental design and reducing trial-and-error. nih.govresearchgate.net

Future advancements will likely involve:

Machine Learning and AI: Training algorithms on large datasets of reaction outcomes to predict the optimal conditions (catalyst, solvent, temperature) for achieving a desired regioselectivity in the functionalization of polyhalogenated benzenes.

High-Throughput Screening: Combining automated robotic experimentation with rapid computational analysis to quickly screen hundreds or thousands of potential catalysts and reaction conditions.

Advanced Force Fields: Developing more accurate force fields for molecular mechanics, particularly for handling complex interactions like halogen bonding, which can significantly influence the reactivity and conformation of polyhalogenated molecules. arxiv.org

Table 3: Role of Computational Tools in Polyhalogenated Benzene (B151609) Chemistry

Computational Technique Application in Reaction Design
Density Functional Theory (DFT) Calculating reaction energy profiles, predicting transition state structures, and analyzing molecular orbital interactions to understand reactivity. nih.govrsc.org
Activation Strain Model (ASM) Decomposing the energy barrier of a reaction into the energy required to distort the reactants (strain) and the stabilizing interaction between them, providing mechanistic insight. rsc.org
Quantitative Structure-Property Relationship (QSPR) Correlating molecular descriptors of polyhalogenated compounds with their physical properties or reactivity to build predictive models. researchgate.net
Molecular Dynamics (MD) Simulating the dynamic behavior of molecules in solution to understand solvent effects and catalyst-substrate interactions.

Expanding the Scope of Academic Applications in Emerging Chemical Fields

While polyhalogenated aromatics are established precursors in pharmaceuticals and agrochemicals, their unique properties make them attractive candidates for emerging, high-value applications. chemimpex.com The strategic placement of multiple halogens, as seen in this compound, can be used to fine-tune the electronic, photophysical, and material properties of larger molecular systems.

Future research will focus on integrating these building blocks into novel functional materials:

Organic Electronics: The strong electron-withdrawing nature of halogens can be used to lower the HOMO and LUMO energy levels of organic semiconductors. ossila.com This is critical for developing more efficient and stable materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ossila.commdpi.comrsc.org

Supramolecular Chemistry: The ability of halogens (particularly bromine and iodine) to participate in "halogen bonding"—a non-covalent interaction similar to hydrogen bonding—can be exploited to direct the self-assembly of complex, ordered three-dimensional structures.

Advanced Polymers: Incorporating highly halogenated aromatic units into polymers can enhance properties such as thermal stability, flame retardancy, and chemical resistance, leading to new high-performance materials.

The continued exploration of compounds like this compound is not just an academic exercise but a gateway to innovation across the chemical sciences. Overcoming the challenges in their synthesis, control of reactivity, and predictive modeling will unlock their full potential in creating the next generation of advanced molecules and materials.

Q & A

Q. What are the established synthetic routes for 1,5-Dibromo-3-fluoro-2-iodobenzene, and how can researchers optimize yields?

The synthesis typically involves sequential halogenation of fluorobenzene derivatives. A common approach is:

Directed ortho-metalation : Use a lithium base to deprotonate a fluorobenzene derivative, followed by bromination and iodination.

Electrophilic aromatic substitution : Sequential halogenation with Br₂ (using FeBr₃ as a catalyst) and I₂ (with HNO₃ as an oxidizing agent).
Yield optimization :

  • Control reaction temperature to minimize polyhalogenation (e.g., 0–5°C for iodination).
  • Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or GC-MS to terminate at the desired step .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors.
  • Storage : Keep in a tightly sealed amber glass container under inert gas (Ar/N₂) at 2–8°C to prevent degradation and moisture absorption.
  • Spill management : Neutralize spills with activated charcoal, collect in a sealed container, and dispose of as halogenated waste .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture).
  • Validation :
    • HPLC : Purity >95% confirmed via reverse-phase C18 column.
    • NMR : Characteristic peaks for Br, F, and I substituents (e.g., ¹H NMR: absence of aromatic proton signals at C-2 and C-4).
    • Elemental analysis : Match calculated vs. observed C, H, Br, F, I percentages .

Q. What are the key challenges in characterizing this compound’s regioselectivity in cross-coupling reactions?

  • Competitive reactivity : Iodine’s higher leaving-group tendency vs. bromine may lead to unintended side products.
  • Mitigation : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) with controlled stoichiometry to favor coupling at the iodine position. Monitor via LC-MS to track intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Scenario : Discrepancies between computed vs. observed ¹³C NMR shifts.
  • Methodology :
    • DFT calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) and compute chemical shifts using GIAO method.
    • Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing peak splitting.
    • X-ray crystallography : Confirm substituent positions and crystal packing effects .

Q. What computational methods predict the compound’s reactivity in radical-mediated transformations?

  • Approach :
    • Radical stability analysis : Calculate bond dissociation energies (BDEs) for C–Br, C–I, and C–F bonds using Gaussian or ORCA.
    • Kinetic modeling : Simulate reaction pathways (e.g., iodine abstraction by TEMPO) via transition-state theory.
    • Validation : Compare predicted vs. experimental EPR spectra for radical intermediates .

Q. How does the steric and electronic profile of this compound influence its utility in synthesizing fluorinated polymers?

  • Steric effects : The bulky iodine and bromine substituents hinder chain propagation, favoring step-growth polymerization.
  • Electronic effects : Fluorine’s electron-withdrawing nature enhances thermal stability in polymers.
  • Application : Synthesize poly(arylene ether)s via Ullmann coupling, characterized by TGA (decomposition >300°C) and DSC (Tg ~150°C) .

Q. What strategies mitigate halogen exchange (Finkelstein-like) side reactions during functionalization?

  • Preventive measures :
    • Use non-polar solvents (toluene, xylene) to reduce nucleophilicity.
    • Avoid iodide salts (e.g., NaI) in reaction mixtures.
    • Employ in situ quenching with AgNO₃ to precipitate excess halides.
  • Monitoring : Track halogen exchange via HPLC-ICP-MS for iodine/bromine quantification .

Q. How can researchers evaluate the compound’s environmental impact and degradation pathways?

  • Ecotoxicology assays :
    • Daphnia magna toxicity : 48-hour LC50 testing.
    • Soil mobility : Column chromatography with humic acid to simulate adsorption.
  • Degradation studies :
    • Photolysis : Expose to UV light (254 nm) and analyze by GC-MS for debromination/defluorination products.
    • Biodegradation : Incubate with Pseudomonas fluorescens and monitor via HPLC-UV .

Q. What advanced spectroscopic techniques elucidate its behavior in excited-state reactions?

  • Time-resolved fluorescence spectroscopy : Measure triplet-state lifetimes (µs–ms range) using a pulsed Nd:YAG laser.
  • Transient absorption spectroscopy : Identify charge-transfer intermediates in photoinduced C–I bond cleavage.
  • Theoretical support : TD-DFT calculations to map excited-state potential energy surfaces .

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